molecular formula C17H24N2O3 B14658116 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one CAS No. 41347-39-1

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one

Cat. No.: B14658116
CAS No.: 41347-39-1
M. Wt: 304.4 g/mol
InChI Key: ASEGLWJSGICIMM-UHFFFAOYSA-N
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Description

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of ethyl acetoacetate with hydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate aldehyde to form the oxazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Major products from these reactions include various substituted oxazoles, which can be further utilized in different applications.

Scientific Research Applications

2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar compounds to 2,4-Bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one include other oxazole derivatives such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the pentan-3-one moiety, which can influence its reactivity and applications.

Properties

CAS No.

41347-39-1

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2,4-bis(3-ethyl-4-methyl-1,2-oxazol-5-yl)pentan-3-one

InChI

InChI=1S/C17H24N2O3/c1-7-13-9(3)16(21-18-13)11(5)15(20)12(6)17-10(4)14(8-2)19-22-17/h11-12H,7-8H2,1-6H3

InChI Key

ASEGLWJSGICIMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C)C(C)C(=O)C(C)C2=C(C(=NO2)CC)C

Origin of Product

United States

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